Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenoxy group, a phenyl group, and an ethyl ester group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4-(4-bromophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry for enhancing drug efficacy and metabolic stability.
Biological Activity
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C16H15FN2O3
- Molecular Weight : 300.30 g/mol
The compound contains a pyrimidine core substituted with a phenoxy group and a fluorinated phenyl group, contributing to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been identified as an inhibitor of certain phospholipases, which are critical in various cellular signaling pathways. The inhibition of these enzymes can lead to significant biochemical changes within cells, impacting processes such as inflammation and cancer progression .
Structure-Activity Relationships (SAR)
A series of studies have investigated the SAR of pyrimidine derivatives, including this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, enhances the compound's potency against specific biological targets .
- Functional Group Variations : Modifications to the phenoxy and phenyl substituents can significantly affect the compound's inhibitory activity. For instance, variations in the alkyl chain length or branching can alter lipophilicity and bioavailability .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HOP-92 (NSCLC) | 10 | Inhibition of cell cycle progression |
HCT116 (Colorectal) | 15 | Induction of apoptosis |
SK-BR-3 (Breast) | 12 | Disruption of signaling pathways |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit enzymes involved in lipid metabolism. Notably:
- NAPE-PLD Inhibition : this compound showed sub-micromolar potency against NAPE-specific phospholipase D (NAPE-PLD), suggesting its potential role in modulating endocannabinoid signaling pathways .
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups, highlighting its therapeutic potential in oncology.
- Toxicological Assessment : Preliminary toxicological evaluations indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWSLCYZOFKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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